1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-thienyl)-3-pyrrolin-2-one
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Overview
Description
1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-thienyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone core, a diethylamino propyl side chain, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-thienyl)-3-pyrrolin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-thienyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-thienyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-thienyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolinone derivatives and molecules with diethylamino propyl side chains or aromatic substituents. Examples include:
- 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-pyridyl)-3-pyrrolin-2-one.
Uniqueness
The uniqueness of 1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(2-thienyl)-3-pyrrolin-2-one lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H28N2O5S |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H28N2O5S/c1-4-26(5-2)12-8-13-27-21(19-11-7-14-33-19)20(23(29)25(27)30)22(28)18-15-16-9-6-10-17(31-3)24(16)32-18/h6-7,9-11,14-15,21,29H,4-5,8,12-13H2,1-3H3 |
InChI Key |
GFOUZLKORQZRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CS4 |
Origin of Product |
United States |
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